molecular formula C23H24F3NO6 B12291253 N-(Trifluoroacetyl)demecolchine

N-(Trifluoroacetyl)demecolchine

Cat. No.: B12291253
M. Wt: 467.4 g/mol
InChI Key: HRGYENSCJVMEMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Trifluoroacetyl-N-methyl-deacetylcolchicine is a synthetic derivative of colchicine, a natural product derived from the autumn crocus plant. This compound is known for its unique chemical structure and significant biological activities, particularly in the field of cancer research. It has a molecular formula of C23H24F3NO6 and a molecular weight of 467.43 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-N-methyl-deacetylcolchicine typically involves the modification of colchicine through a series of chemical reactions. The process begins with the deacetylation of colchicine to produce deacetylcolchicine. This intermediate is then subjected to trifluoroacetylation and methylation reactions to yield the final product .

Industrial Production Methods

Industrial production of N-Trifluoroacetyl-N-methyl-deacetylcolchicine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-Trifluoroacetyl-N-methyl-deacetylcolchicine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

N-Trifluoroacetyl-N-methyl-deacetylcolchicine has a wide range of scientific research applications, including:

Mechanism of Action

N-Trifluoroacetyl-N-methyl-deacetylcolchicine exerts its effects by binding to tubulin, a protein that is essential for the formation of microtubules. This binding prevents the polymerization of tubulin into microtubules, thereby disrupting cell division and inducing apoptosis in rapidly dividing cells. The compound also stimulates the intrinsic GTPase activity of tubulin and activates the JNK/SAPK signaling pathway, which plays a role in cell stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Trifluoroacetyl-N-methyl-deacetylcolchicine is unique due to its trifluoroacetyl and methyl modifications, which enhance its biological activity and specificity compared to colchicine. These modifications also improve its stability and solubility, making it more suitable for various research and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGYENSCJVMEMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24F3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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